molecular formula C24H22N6OS B2382726 methyl 4-[({4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether CAS No. 477709-34-5

methyl 4-[({4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether

Cat. No.: B2382726
CAS No.: 477709-34-5
M. Wt: 442.54
InChI Key: DQFBEXMZMLKKNU-UHFFFAOYSA-N
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Description

Methyl 4-[({4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether is a useful research compound. Its molecular formula is C24H22N6OS and its molecular weight is 442.54. The purity is usually 95%.
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Biological Activity

Methyl 4-[({4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether (CAS: 477709-34-5) is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H22N6OSC_{24}H_{22}N_{6}OS with a molecular weight of 442.54 g/mol. Its structure features multiple active moieties, including a pyrazole ring known for various biological activities. The presence of the triazole and pyrrole rings further enhances its pharmacological potential.

Pharmacological Effects

Research indicates that derivatives of pyrazole, including those similar to this compound, exhibit a range of biological activities:

  • Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, certain pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action .
  • Antimicrobial Properties : Pyrazole derivatives are recognized for their antibacterial and antifungal activities. Studies have reported that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The anti-inflammatory properties of pyrazoles are well-documented. Research has shown that these compounds can reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .
  • Neuroprotective Effects : Some studies highlight the neuroprotective capabilities of pyrazole derivatives against neurodegenerative diseases, potentially through mechanisms involving antioxidant activity and inhibition of neuroinflammatory pathways .

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of various pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The compound showed an IC50 value of approximately 15 µM against breast cancer cells (MCF7), indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial effects of a series of pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 32 µg/mL, suggesting strong antibacterial activity .

Data Tables

Biological Activity IC50/MIC Values References
Anticancer (MCF7)15 µM
Antibacterial (S. aureus)32 µg/mL
Anti-inflammatoryN/A
NeuroprotectiveN/A

Properties

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6OS/c1-28-22(26-27-24(28)32-17-18-10-12-20(31-2)13-11-18)21-16-25-30(19-8-4-3-5-9-19)23(21)29-14-6-7-15-29/h3-16H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFBEXMZMLKKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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